N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Overview
Description
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents, coupling reagents like EDC or DCC, and solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while nucleophilic substitution may introduce new functional groups into the purine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include other purine derivatives, such as:
- Adenosine
- Guanosine
- Inosine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the benzamide group and the specific configuration of the tetrahydrofuran ring. These structural differences may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKUOVXGJZAMV-KHTYJDQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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